Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride
Description
Historical Context of Aryloxy-Substituted Amino Acid Derivatives in Medicinal Chemistry
Aryloxy-substituted amino acid derivatives have played a pivotal role in medicinal chemistry since the mid-20th century. The foundational work on β-adrenergic receptor blockers, such as propranolol, demonstrated that aryloxy-propanolamine scaffolds could confer targeted receptor affinity while modulating pharmacokinetic profiles. These early discoveries established the aryloxy group as a critical pharmacophore for achieving metabolic stability and tissue selectivity.
The incorporation of amino acid backbones into aryloxy-functionalized compounds emerged as a strategy to enhance biocompatibility. For instance, aspartate ammonia lyases and reductive aminases have been utilized to synthesize N-aryl amino acids, enabling stereocontrolled access to chiral building blocks for drug development. Recent advances in enzymatic catalysis, such as ethylenediamine-N,N′-disuccinic acid (EDDS) lyase-mediated reactions, have further expanded the scope of aryloxy-amino acid derivatives by facilitating efficient coupling of meta- and para-substituted arylamines with α-keto acids.
Table 1: Key Milestones in Aryloxy-Amino Acid Derivative Development
Properties
IUPAC Name |
ethyl 3-amino-3-(4-pentoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-3-5-6-11-20-14-9-7-13(8-10-14)15(17)12-16(18)19-4-2;/h7-10,15H,3-6,11-12,17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOXDPCGJDOTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(CC(=O)OCC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(pentyloxy)benzaldehyde and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt of Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles like alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the pentyloxy-substituted phenyl ring play crucial roles in its binding to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Fluorinated Analogs
- Ethyl (±)-3-Amino-3-(4-fluoro-2-trifluoromethylphenyl)propanoate Hydrochloride (3d): The trifluoromethyl group introduces steric bulk and strong electron-withdrawing effects, which may reduce solubility but improve resistance to enzymatic degradation .
Alkoxy Chain Variations
- Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate Hydrochloride: The shorter ethoxy group (C₂H₅O) reduces lipophilicity compared to the pentyloxy (C₅H₁₁O) substituent, likely decreasing membrane permeability but improving aqueous solubility .
- Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate Hydrochloride: The branched isopropoxy group introduces steric hindrance, which could alter binding kinetics in receptor-ligand interactions compared to the linear pentyloxy chain .
Alkyl-Substituted Analogs
- Ethyl 3-amino-3-(4-ethylphenyl)propanoate Hydrochloride: Direct substitution with an ethyl group (C₂H₅) on the phenyl ring lacks the ether oxygen present in pentyloxy derivatives, reducing polarity and hydrogen-bonding capacity. Molecular weight: 257.75 g/mol .
Structural Modifications Beyond the Phenyl Ring
- Ethyl 3-amino-4-methylpentanoate Hydrochloride: Replacing the phenyl ring with a methyl-substituted alkyl chain (C₄H₉) drastically alters solubility and bioactivity, favoring interactions with non-polar environments .
Molecular Weight and Physicochemical Properties
*Estimated based on structural analogy.
Biological Activity
Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through a series of reactions involving starting materials such as 4-(pentyloxy)benzaldehyde and ethyl acetoacetate. The synthesis typically involves:
- Condensation Reaction : Combining the starting materials in the presence of a base (e.g., sodium ethoxide).
- Reduction : Reducing the intermediate compound using sodium borohydride.
- Hydrochloride Formation : Treating the product with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group and pentyloxy-substituted phenyl ring play crucial roles in binding to these targets, which can modulate various biochemical pathways. Common mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing cellular responses and signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria suggest promising antimicrobial potential, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. It has shown cytotoxic effects against several cancer cell lines, including:
- Human leukemia cells (CEM) : The compound exhibited an IC50 value indicating significant cytotoxicity.
- Ehrlich’s ascites carcinoma (EAC) : Testing revealed notable activity against this model.
These findings support further investigation into its potential as an anticancer therapeutic agent .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
- Study on Antimicrobial Activity :
- A study evaluated the compound's effectiveness against various pathogens, revealing significant zones of inhibition and low MIC values.
- Table 1 summarizes the antimicrobial activity against selected bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 18 | 5 |
| Pseudomonas aeruginosa | 12 | 20 |
- Study on Anticancer Activity :
- The compound was tested on human leukemia cell lines, showing dose-dependent cytotoxicity.
- Table 2 provides details on IC50 values for different cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| CEM (Leukemia) | 0.13 |
| EAC | 0.25 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or other protecting groups to prevent unwanted side reactions.
- Esterification : Reacting the carboxylic acid precursor with ethanol under acidic or catalytic conditions.
- Deprotection and salt formation : Hydrochloric acid is often used to remove protecting groups and form the hydrochloride salt.
- Key intermediates and reaction conditions are consistent with structurally analogous compounds, such as ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Assesses purity and detects impurities (e.g., unreacted intermediates) .
- Elemental Analysis : Validates stoichiometry of the hydrochloride salt.
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves, lab coats, and safety goggles.
- Respiratory Protection : Employ NIOSH/CEN-certified respirators (e.g., OV/AG/P99) for aerosolized particles .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure.
- Waste Disposal : Prevent environmental release by adhering to institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can impurity profiles be systematically analyzed during synthesis?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection to separate and quantify impurities.
- LC-MS/MS : Identify structural features of byproducts, such as incomplete deprotection or side-chain modifications .
- Stability-Indicating Methods : Stress testing (e.g., heat, light, pH extremes) reveals degradation products, as seen in analogous hydrochloride salts .
Q. What experimental strategies optimize reaction yield and scalability?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysis : Transition-metal catalysts or enzymatic methods improve enantioselectivity in chiral centers .
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-situ FTIR) adjusts parameters like temperature and pH dynamically .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures and hygroscopicity.
- Long-Term Stability Studies : Store samples at 4°C (dry, inert atmosphere) to prevent hydrolysis of the ester group.
- Accelerated Stability Testing : Expose to 40°C/75% relative humidity to simulate degradation pathways .
Q. What mechanisms underlie its pharmacological activity, and how are they validated?
- Methodological Answer :
- Alkylation Studies : As an alkylating agent, the compound may crosslink DNA, validated via comet assays or γ-H2AX phosphorylation assays.
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., peptidases) using fluorogenic substrates.
- In Vivo Models : Dose-response studies in xenograft models assess efficacy and toxicity, as demonstrated for related melphalan derivatives .
Q. How can contradictory toxicological data from different studies be resolved?
- Methodological Answer :
- Dose-Response Meta-Analysis : Compare LD50/IC50 values across studies using standardized protocols (e.g., OECD Guidelines).
- Cell Line Validation : Replicate assays in multiple cell lines (e.g., HepG2 for hepatotoxicity) to rule out cell-specific effects.
- Cross-Species Comparisons : Evaluate interspecies differences in metabolism using microsomal incubation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
